molecular formula C16H18N2O4S B6395494 6-(4-t-Butylsulfamoylphenyl)picolinic acid CAS No. 1261989-92-7

6-(4-t-Butylsulfamoylphenyl)picolinic acid

Cat. No.: B6395494
CAS No.: 1261989-92-7
M. Wt: 334.4 g/mol
InChI Key: SSNQQOMLWBNQFV-UHFFFAOYSA-N
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Description

6-(4-t-Butylsulfamoylphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 4-t-butylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-t-Butylsulfamoylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as picolinic acid and 4-t-butylsulfamoylphenyl derivatives.

    Reaction Conditions: The reaction conditions may vary depending on the specific synthetic route chosen. Commonly used conditions include

    Reaction Steps: The synthesis involves multiple steps, including

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Use of batch reactors for controlled synthesis.

    Purification: Purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-t-Butylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

6-(4-t-Butylsulfamoylphenyl)picolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing novel organic compounds and catalysts.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-t-Butylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as those related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-(4-t-butylsulfamoylphenyl)picolinic acid: A related compound with an amino group instead of a carboxylic acid group.

    Picolinic Acid Derivatives: Compounds with similar picolinic acid moieties but different substituents.

Uniqueness

6-(4-t-Butylsulfamoylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its t-butylsulfamoylphenyl group enhances its stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

6-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNQQOMLWBNQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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